2,2'-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene}
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Overview
Description
2,2’-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene} is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its complex structure, which includes multiple thiophene and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene} typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Rings: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.
Coupling Reactions: The thiophene rings are then coupled with phenyl groups using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Final Assembly: The final product is assembled through additional coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene} can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenyl groups or the thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,2’-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene} has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may have biological activity and can be used in the development of pharmaceuticals.
Industry: Used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene} depends on its specific application. In organic electronics, its unique electronic properties allow it to function as a semiconductor. The molecular targets and pathways involved include interactions with other organic molecules and the formation of charge-transfer complexes.
Comparison with Similar Compounds
Similar Compounds
2,2’-(1,4-Phenylene)bis(4-methyl-5-phenyl-1,3-oxazole): Similar in structure but contains oxazole rings instead of thiophene rings.
2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Contains boron atoms and is used in different applications.
Uniqueness
2,2’-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene} is unique due to its specific arrangement of thiophene and phenyl groups, which confer distinct electronic properties. This makes it particularly valuable in the field of organic electronics, where it can be used to create materials with tailored electronic characteristics.
Properties
CAS No. |
494841-52-0 |
---|---|
Molecular Formula |
C46H30S4 |
Molecular Weight |
711.0 g/mol |
IUPAC Name |
2-phenyl-5-[4-[5-[4-[5-[4-(5-phenylthiophen-2-yl)phenyl]thiophen-2-yl]phenyl]thiophen-2-yl]phenyl]thiophene |
InChI |
InChI=1S/C46H30S4/c1-3-7-31(8-4-1)39-23-25-41(47-39)33-11-15-35(16-12-33)43-27-29-45(49-43)37-19-21-38(22-20-37)46-30-28-44(50-46)36-17-13-34(14-18-36)42-26-24-40(48-42)32-9-5-2-6-10-32/h1-30H |
InChI Key |
OQMYJYFBAKTBOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(C=C5)C6=CC=C(S6)C7=CC=C(C=C7)C8=CC=C(S8)C9=CC=CC=C9 |
Origin of Product |
United States |
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